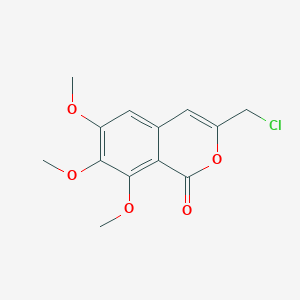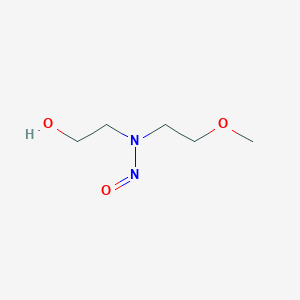
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide: is a chemical compound that belongs to the class of nitrous amides. These compounds are characterized by the presence of a nitrous group (-NO) attached to an amide functional group. This particular compound features hydroxyethyl and methoxyethyl substituents, which may influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide typically involves the reaction of appropriate amines with nitrous acid. The general synthetic route may include:
Starting Materials: 2-Hydroxyethylamine and 2-Methoxyethylamine.
Reaction with Nitrous Acid: The amines are reacted with nitrous acid under controlled conditions to form the nitrous amide.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrous group to an amine group.
Substitution: The hydroxyethyl and methoxyethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide may have applications in various fields of scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic effects or as a precursor for drug development.
Industry: Used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide would depend on its specific interactions with molecular targets. Generally, nitrous amides can act as:
Nitrosating Agents: They can transfer nitrous groups to other molecules, affecting their reactivity.
Enzyme Inhibitors: They may inhibit certain enzymes by modifying active sites or interacting with cofactors.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)-N-methyl nitrous amide
- N-(2-Methoxyethyl)-N-methyl nitrous amide
- N-(2-Hydroxyethyl)-N-ethyl nitrous amide
Uniqueness
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide is unique due to the presence of both hydroxyethyl and methoxyethyl groups, which may confer distinct chemical properties and reactivity compared to other similar compounds.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Propiedades
Número CAS |
63295-30-7 |
|---|---|
Fórmula molecular |
C5H12N2O3 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N-(2-methoxyethyl)nitrous amide |
InChI |
InChI=1S/C5H12N2O3/c1-10-5-3-7(6-9)2-4-8/h8H,2-5H2,1H3 |
Clave InChI |
BMJOZRWTXZSXSN-UHFFFAOYSA-N |
SMILES canónico |
COCCN(CCO)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


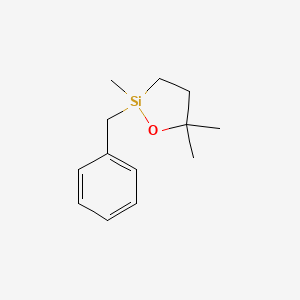
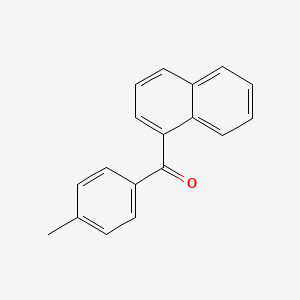
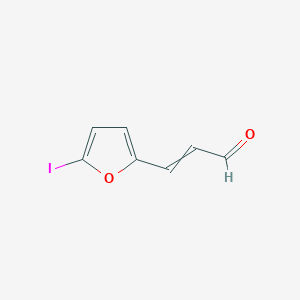

![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
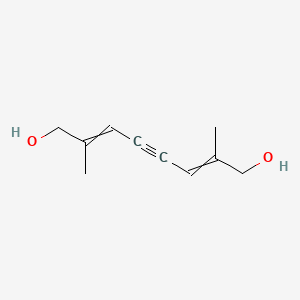
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)

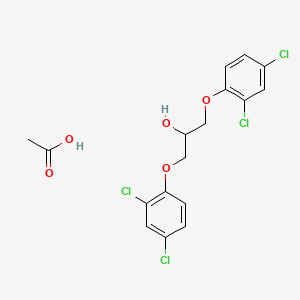


![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
